Pfe-pkis 1 is a compound included in the Published Kinase Inhibitor Set, which is a collection of protein kinase inhibitors developed primarily for research applications. These inhibitors are crucial for studying the role of protein kinases in various biological processes and diseases. Pfe-pkis 1 has been identified as a potent inhibitor of specific kinases, making it valuable in chemical biology and drug discovery contexts. The compound's ability to selectively inhibit certain kinases allows researchers to explore cellular signaling pathways and their implications in diseases such as cancer and inflammatory disorders.
Pfe-pkis 1 is synthesized from commercially available starting materials through a series of chemical transformations. These processes often involve organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained efficiently.
Pfe-pkis 1 is classified as a small molecule kinase inhibitor. It specifically targets protein kinases, which are enzymes that regulate various cellular functions through phosphorylation. This classification places Pfe-pkis 1 within a broader category of compounds that are essential for understanding kinase biology and developing therapeutic agents targeting these pathways .
The synthesis of Pfe-pkis 1 involves several key steps, including the formation of intermediates and final coupling reactions. The synthetic route typically begins with readily available chemicals that undergo transformations such as alkylation, acylation, and cyclization. Each step is carefully controlled to optimize yield and purity.
Technical Details:
Industrial production methods may scale up these reactions through batch or continuous flow processes to meet research demands.
The molecular structure of Pfe-pkis 1 has not been explicitly detailed in the search results, but it can be inferred to have a complex arrangement typical of small molecule kinase inhibitors. These compounds usually contain multiple functional groups that facilitate binding to kinase active sites.
While specific structural data such as molecular formula or weight were not provided in the search results, similar compounds in the Published Kinase Inhibitor Set often exhibit diverse chemical structures designed for optimal interaction with their targets .
Pfe-pkis 1 participates in various chemical reactions, including:
Technical Details:
Pfe-pkis 1 functions by inhibiting specific protein kinases through competitive binding at their active sites. This binding prevents the phosphorylation of target proteins, thereby disrupting critical signaling pathways involved in cell proliferation, survival, and differentiation.
The inhibition mechanism involves:
This mechanism positions Pfe-pkis 1 as a potential therapeutic agent for conditions characterized by dysregulated kinase activity, such as cancer .
While specific physical properties such as melting point or solubility were not detailed in the search results, compounds like Pfe-pkis 1 typically exhibit properties conducive to biological activity, including moderate lipophilicity and good solubility in organic solvents.
Pfe-pkis 1 likely possesses functional groups that enable its reactivity in biological systems. Its stability under physiological conditions would be essential for its effectiveness as a kinase inhibitor .
Pfe-pkis 1 has numerous scientific applications:
The compound's versatility makes it an important tool in both academic research and drug discovery efforts aimed at targeting kinase-related diseases .
The Published Kinase Inhibitor Set originated from pharmaceutical partners (GlaxoSmithKline, Pfizer, Takeda) donating compounds from discontinued drug discovery programs. This open-science initiative provided researchers with 367 commercially abandoned kinase inhibitors annotated with preliminary biochemical data. Unlike traditional pharmaceutical assets, the Published Kinase Inhibitor Set prioritized chemical diversity and kinase coverage over clinical potential, creating a unique resource for basic kinase biology. However, significant limitations emerged: only 30% of Published Kinase Inhibitor Set compounds demonstrated suitable selectivity (S<0.04) when profiled across 401 kinases in DiscoverX scanMAX assays [5]. This promiscuity complicated phenotypic screening data interpretation, as observed effects could not be reliably attributed to specific kinase inhibition. The Published Kinase Inhibitor Set 2 expansion addressed these limitations by incorporating selectivity data earlier in the curation process, establishing a framework for optimized chemogenomic sets. These foundational libraries demonstrated that repurposing "failed" clinical candidates could accelerate chemical probe development, particularly for understudied kinases lacking dedicated research tools. The Published Kinase Inhibitor Set libraries established key principles for subsequent kinase inhibitor sets: open accessibility, standardized profiling methods, and collaborative annotation through crowd-sourced biology [9].
Pfe-pkis 1 (C23H20BrF2N3O4; MW 520.3 g/mol) exemplifies the next generation of kinase-focused compounds designed for specificity profiling and phenotypic screening. As a member of the Published Kinase Inhibitor Set family, its chemical structure features a brominated dihydropyridinone core with a benzamide side chain, enabling specific interactions with kinase catalytic domains [2]. Pfe-pkis 1 has been integrated into high-content chemogenomic platforms like the Kinase Chemogenomic Set, where it underwent rigorous selectivity screening across 401 human kinases. This profiling confirmed its narrow target spectrum and nanomolar affinity for specific kinase targets, meeting the Kinase Chemogenomic Set's stringent selection criteria (S<0.025 at 1µM) [5].
Table 1: Chemical Descriptors of Pfe-pkis 1
Property | Value |
---|---|
IUPAC Name | N-(2-amino-2-oxoethyl)-3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-4-methylbenzamide |
Molecular Formula | C23H20BrF2N3O4 |
Molecular Weight | 520.3 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NCC(=O)N)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C |
In functional screens, Pfe-pkis 1 demonstrated significant activity against triple-negative breast cancer models, reducing metabolic activity and reversing epithelial-to-mesenchymal transition markers. This phenotypic effect suggests potential involvement in metastasis-related kinase networks . Chemoproteomic profiling using Kinobeads technology further validated its cellular target engagement, quantifying apparent dissociation constants (Kdapp) across hundreds of endogenous kinases. This approach confirmed Pfe-pkis 1's selective binding profile in physiological environments, overcoming limitations of recombinant kinase assays that poorly correlate with cellular binding measurements (r=0.385) . The compound's inclusion in large-scale inhibitor databases like ProteomicsDB provides researchers with access to over 500,000 compound-target interactions, enabling rapid hypothesis generation for kinase signaling pathway analysis .
Table 2: Performance Comparison of Kinase Inhibitor Libraries
Library | Compounds | Kinase Coverage | Selection Criteria | Key Applications |
---|---|---|---|---|
Published Kinase Inhibitor Set | 367 | ~200 kinases | Chemical diversity; historical relevance | Phenotypic screening; target deconvolution |
Kinase Chemogenomic Set | 187 | 215 kinases | KD < 100 nM; S<0.025 at 1µM | Dark kinase research; chemical probe development |
Enamine Kinase Library | 64,960 | >400 kinases | Structural diversity; hinge-binding motifs | Kinase inhibitor discovery; scaffold hopping |
The strategic value of Pfe-pkis 1 extends beyond its immediate biochemical activity to its role in illuminating the "dark kinome." Of the 37 dark kinases targeted within the Kinase Chemogenomic Set, Pfe-pkis 1 inhibits several understudied kinases with nanomolar affinity, positioning it as a critical tool for functional annotation [5] [9]. This coverage is particularly significant given that only 85% of the human kinome has chemical inhibitors available, leaving approximately 78 kinases without chemical probes [4]. Pfe-pkis 1's heterocyclic urea moiety represents a strategic chemotype for targeting cysteine residues in kinase allosteric sites, enabling covalent inhibition mechanisms that extend residence time and enhance selectivity. This feature aligns with emerging trends in kinase inhibitor development, where approximately 13,949 covalent kinase inhibitors have been identified in curated datasets [4].
In triple-negative breast cancer models, Pfe-pkis 1 and structurally related compounds like PFE-PKIS 29 reversed epithelial-to-mesenchymal transition signatures, suggesting novel therapeutic strategies for metastatic disease. This phenotypic effect occurred independently of canonical growth factor receptors, indicating potential activity against alternative kinase networks driving metastasis . The compound's inclusion in the Kinase Chemogenomic Set enables systematic exploration of these understudied pathways through parallel screening across multiple cell models. Furthermore, Pfe-pkis 1 serves as a valuable starting point for medicinal chemistry optimization through Enamine's REAL Database technology, which offers rapid analog synthesis from over 4.5 million building blocks [7]. This accessibility accelerates structure-activity relationship studies focused on enhancing selectivity or potency against dark kinase targets. As chemical proteomics datasets expand, compounds like Pfe-pkis 1 provide critical anchor points for mapping the ligandable kinome and prioritizing new therapeutic targets [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0